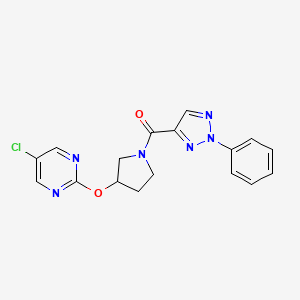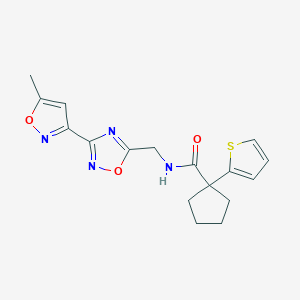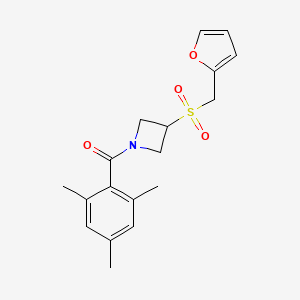![molecular formula C24H22N2O4S2 B2548751 N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 900004-84-4](/img/structure/B2548751.png)
N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide derivatives involves C-C coupling methodology, as seen in the synthesis of related N-(6-arylbenzo[d]thiazol-2-yl)acetamides . These compounds are typically synthesized using palladium(0) catalysis with various aryl boronic pinacol ester/acids. The process is part of a broader effort to create biologically active molecules that can inhibit enzymes like urease more effectively than standard treatments .
Molecular Structure Analysis
The molecular structure of related N-(benzo[d]thiazol-2-yl)acetamide derivatives is characterized by the presence of hydrogen bonds. For instance, in one derivative, water molecules act as a bridge, forming three hydrogen bonds with the amide NH and the carbonyl of the amide and thiazole nitrogen . This indicates a strong propensity for intermolecular interactions, which can influence the compound's physical properties and biological activity .
Chemical Reactions Analysis
The N-(benzo[d]thiazol-2-yl)acetamide derivatives can be used as building blocks for more complex structures. For example, they can be involved in the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products, which are synthesized by eliminating by-products such as aniline or 2-aminobenzothiazole . This demonstrates the versatility of the acetamide derivatives in chemical synthesis and their potential for creating diverse pharmacologically relevant compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide derivatives are influenced by their molecular structure. The presence of hydrogen bonding can affect the compound's solubility and stability. For example, the formation of molecular dimers through homo-intermolecular hydrogen bonding interactions is observed in some derivatives . Additionally, the presence of substituents like the adamantyl group can lead to different geometries and intermolecular interactions, as seen in the crystal structures of related compounds . These properties are crucial for the compound's biological activity and its interaction with biological targets .
科学的研究の応用
Theoretical Investigation and Molecular Docking Studies
N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide and its derivatives have been explored for their potential in various scientific research applications, notably in the context of antimalarial and antiviral activities. In a theoretical investigation, derivatives of N-(phenylsulfonyl)acetamide, including structures similar to N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide, have been investigated for their antimalarial activity using computational calculations and molecular docking studies. These compounds demonstrated promising in vitro antimalarial activity, with some showing excellent selectivity and potency due to specific structural moieties like quinoxaline attached to the sulfonamide ring system. Theoretical calculations highlighted the significance of the HOMO-LUMO energy gap in determining the reactivity of these compounds. Moreover, molecular docking studies revealed their potential interactions with crucial biological targets in Plasmodium species, suggesting a mechanism of action that could be explored for antimalarial drug development (Fahim & Ismael, 2021).
Antimicrobial Activity
Research has also delved into the antimicrobial potential of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide derivatives. In a study focused on the synthesis and microbial evaluation of new pyridine derivatives incorporating similar chemical backbones, compounds demonstrated considerable antibacterial and antifungal activities. The structural basis for these activities was established through chemical analysis and spectral data, suggesting that modifications on the benzothiazole and acetamide units could influence antimicrobial efficacy. These findings underscore the versatility of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007).
Quantum Calculations and Antimicrobial Efficacy
Further exploration into the reactivity and antimicrobial efficacy of N-(phenylsulfonyl)acetamide derivatives has been conducted through quantum calculations. Studies have demonstrated that these compounds exhibit good antimicrobial activity against a range of microbial strains. Computational chemistry approaches, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, were utilized to understand the molecular properties contributing to their activity. These insights provide a valuable correlation between experimental findings and theoretical predictions, aiding in the design of new compounds with enhanced biological activities (Fahim & Ismael, 2019).
Structural Modifications for Improved Metabolic Stability
Investigations into structural modifications of related compounds have highlighted the importance of metabolic stability for therapeutic applications. One study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors showed that modifications to the benzothiazole ring, such as introducing alternative heterocyclic analogs, could reduce metabolic deacetylation, thus improving stability. This research underscores the potential of structural analogs of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide in enhancing drug profiles for better pharmacokinetic properties (Stec et al., 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(benzenesulfonyl)-N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-2-30-19-13-14-21-22(15-19)31-24(25-21)26(16-18-9-5-3-6-10-18)23(27)17-32(28,29)20-11-7-4-8-12-20/h3-15H,2,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBIEZMWGRZAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide](/img/structure/B2548672.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine](/img/structure/B2548673.png)
![5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2548674.png)



![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548683.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2548685.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2548688.png)
![Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2548690.png)